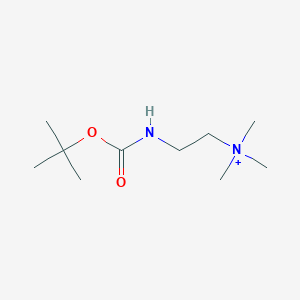
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur on other functional groups. The Boc group is particularly favored due to its stability under basic conditions and its ease of removal under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then participate in further chemical reactions .
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is widely used in scientific research, particularly in the fields of chemistry and biochemistry. Its applications include:
Peptide Synthesis: The Boc group is used to protect amino groups during the synthesis of peptides.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: It serves as a building block for the synthesis of complex molecules used in biochemical studies.
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .
類似化合物との比較
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amines: These compounds use the Cbz group for protection, which is stable under acidic conditions but can be removed by catalytic hydrogenation.
Fmoc Protected Amines: The Fmoc group is another protecting group used in peptide synthesis, which can be removed under basic conditions.
Uniqueness
The tert-butyloxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
特性
分子式 |
C10H23N2O2+ |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-8-12(4,5)6/h7-8H2,1-6H3/p+1 |
InChIキー |
BVAYYGNBWSORGP-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)OC(=O)NCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
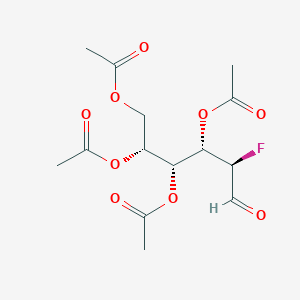
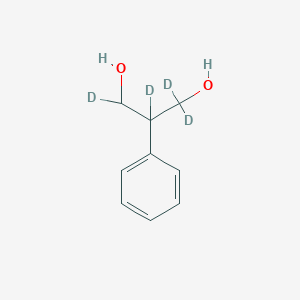
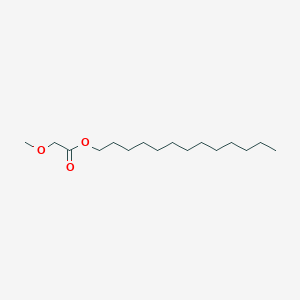
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
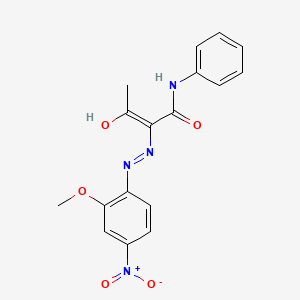
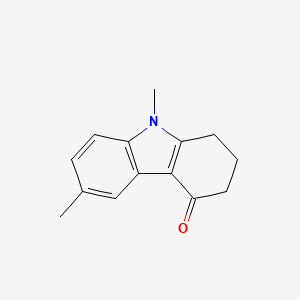
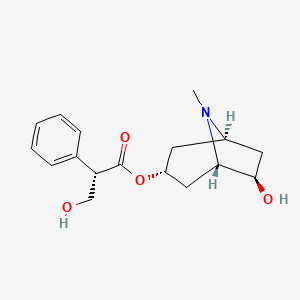



![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
